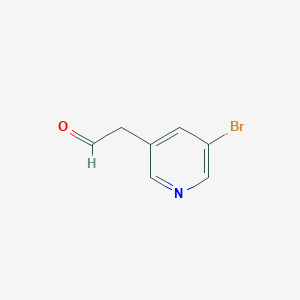
2-(5-Bromopyridin-3-YL)acetaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-Bromopyridin-3-YL)acetaldehyde is an organic compound with the molecular formula C7H6BrNO. It is a derivative of pyridine, where the pyridine ring is substituted with a bromine atom at the 5-position and an acetaldehyde group at the 3-position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromopyridin-3-YL)acetaldehyde typically involves the bromination of pyridine derivatives followed by formylation. One common method is the bromination of 3-pyridylacetic acid, followed by oxidation to introduce the aldehyde group. The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the oxidation step can be carried out using reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process. Additionally, the use of environmentally friendly reagents and solvents is often prioritized to minimize the environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
2-(5-Bromopyridin-3-YL)acetaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Organolithium reagents, Grignard reagents (RMgX)
Major Products Formed
Oxidation: 2-(5-Bromopyridin-3-YL)acetic acid
Reduction: 2-(5-Bromopyridin-3-YL)ethanol
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(5-Bromopyridin-3-YL)acetaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Mecanismo De Acción
The mechanism of action of 2-(5-Bromopyridin-3-YL)acetaldehyde depends on its specific application. In medicinal chemistry, it may act as an inhibitor or modulator of specific enzymes or receptors. The molecular targets and pathways involved can vary, but typically include interactions with nucleophilic sites on proteins or other biomolecules. The aldehyde group can form covalent bonds with amino acid residues, leading to inhibition or modification of enzyme activity .
Comparación Con Compuestos Similares
Similar Compounds
2-(3-Bromopyridin-2-YL)acetaldehyde: Similar structure but with the bromine atom at the 3-position.
5-Bromopyridine-3-acetonitrile: Contains a nitrile group instead of an aldehyde group.
Methyl 5-bromopyridine-3-carboxylate: Contains a carboxylate ester group instead of an aldehyde group.
Uniqueness
2-(5-Bromopyridin-3-YL)acetaldehyde is unique due to the presence of both a bromine atom and an aldehyde group on the pyridine ring. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a versatile compound in organic synthesis and medicinal chemistry .
Propiedades
Fórmula molecular |
C7H6BrNO |
|---|---|
Peso molecular |
200.03 g/mol |
Nombre IUPAC |
2-(5-bromopyridin-3-yl)acetaldehyde |
InChI |
InChI=1S/C7H6BrNO/c8-7-3-6(1-2-10)4-9-5-7/h2-5H,1H2 |
Clave InChI |
GWVFICJSIUHSCJ-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=NC=C1Br)CC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



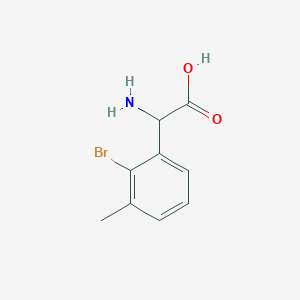
![4-([2,2'-Bipyridin]-4-yl)butanoic acid](/img/structure/B12966319.png)

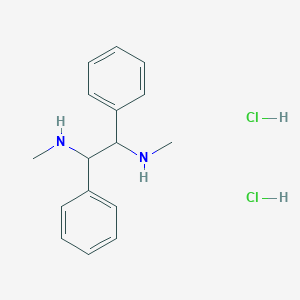

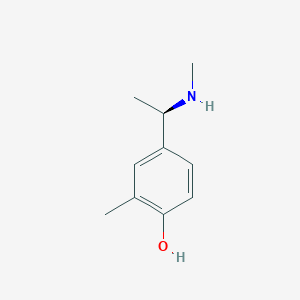
![1-Chloro-5,5-diphenyl-5H-dibenzo[b,d]silole](/img/structure/B12966351.png)
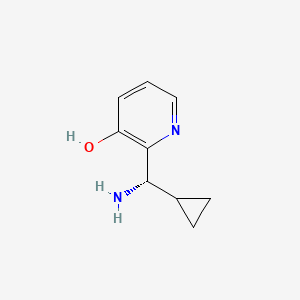
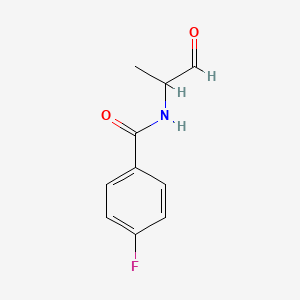


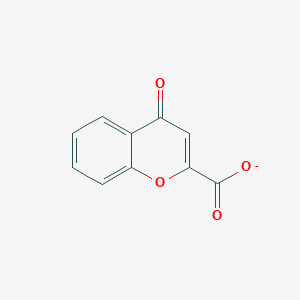
![Tert-butyl 2-[4-(tert-butyldimethylsilyloxy)pyrazol-1-yl]acetate](/img/structure/B12966380.png)
